molecular formula C6H18BrF6N3P2 B1278440 Bromotris(dimethylamino)phosphonium hexafluorophosphate CAS No. 50296-37-2

Bromotris(dimethylamino)phosphonium hexafluorophosphate

Cat. No.: B1278440
CAS No.: 50296-37-2
M. Wt: 388.07 g/mol
InChI Key: XELPBWPBGHCIKX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Bromotris(dimethylamino)phosphonium hexafluorophosphate plays a crucial role in biochemical reactions, primarily as a coupling reagent in peptide synthesis. It facilitates the formation of peptide bonds by activating carboxyl groups, making them more reactive towards nucleophilic attack by amino groups. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as aminoacyl-tRNA synthetases and ribosomal proteins. The nature of these interactions is typically covalent, forming transient intermediates that facilitate the coupling process .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the polymerization of actin, a critical component of the cytoskeleton, thereby impacting cell shape and motility . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to activate carboxyl groups, facilitating nucleophilic attack by amino groups. This activation is achieved through the formation of a reactive phosphonium intermediate, which then undergoes nucleophilic substitution to form the desired peptide bond . Additionally, this compound can inhibit or activate specific enzymes by covalently modifying their active sites, leading to changes in their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH . Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively facilitate peptide synthesis without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as aminoacyl-tRNA synthetases and ribosomal proteins, facilitating the formation of peptide bonds . This compound can also affect metabolic flux by altering the levels of key metabolites involved in protein synthesis and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to areas where peptide synthesis occurs, such as the endoplasmic reticulum and ribosomes. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific cellular components.

Properties

IUPAC Name

bromo-tris(dimethylamino)phosphanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18BrN3P.F6P/c1-8(2)11(7,9(3)4)10(5)6;1-7(2,3,4,5)6/h1-6H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELPBWPBGHCIKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[P+](N(C)C)(N(C)C)Br.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18BrF6N3P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436970
Record name BroP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50296-37-2
Record name BroP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromotris(dimethylamino)phosphonium Hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromotris(dimethylamino)phosphonium hexafluorophosphate
Reactant of Route 2
Bromotris(dimethylamino)phosphonium hexafluorophosphate
Reactant of Route 3
Bromotris(dimethylamino)phosphonium hexafluorophosphate

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